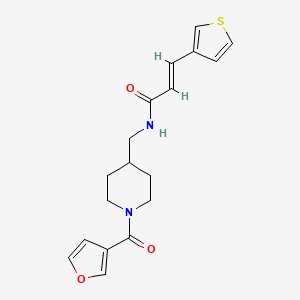

(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide

Description

This compound features a piperidine core substituted with a furan-3-carbonyl group at the 1-position and an acrylamide moiety at the 4-position. The acrylamide is further modified with a thiophen-3-yl group. The (E)-configuration of the acrylamide ensures spatial alignment critical for binding interactions .

Properties

IUPAC Name |

(E)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-17(2-1-15-6-10-24-13-15)19-11-14-3-7-20(8-4-14)18(22)16-5-9-23-12-16/h1-2,5-6,9-10,12-14H,3-4,7-8,11H2,(H,19,21)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYRUVMZIZMTBH-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acrylamide Moiety

(a) Thiophen-3-yl vs. 4-(Methylthio)phenyl

The structurally closest analog, (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide (), replaces the thiophen-3-yl group with a 4-(methylthio)phenyl substituent. Key differences:

- Electronic Effects : The thiophene ring (aromatic sulfur heterocycle) has stronger electron-withdrawing properties compared to the methylthio-substituted phenyl group, which is more electron-rich due to the methylthio (–SCH₃) group.

- Bioactivity : Thiophene-containing compounds often exhibit improved binding to targets like kinases or GPCRs due to sulfur’s polarizability .

(b) Thiophen-3-yl vs. Thiophen-2-yl and Isoxazole

In (Entry 18), (E)-N-(5-methylisoxazol-3-yl)-3-(thiophen-2-yl)-2-(thiophen-3-yl)acrylamide features dual thiophene substituents and an isoxazole ring.

- Steric Bulk : The additional thiophen-2-yl group introduces steric hindrance, likely reducing conformational flexibility compared to the target compound.

- Hydrogen Bonding : The isoxazole nitrogen may engage in hydrogen bonding, a feature absent in the target compound.

- Activity : Dual thiophene substitutions could enhance π-π stacking in hydrophobic binding pockets, as seen in antiviral or anticancer agents .

Piperidine Substituent Modifications

(a) Furan-3-carbonyl vs. Quinazoline-Pyridine Hybrids

describes compounds like (E)-N-(4-(1-(2-((4-((3-ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)oxy)acetyl)piperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide, which replaces the furan-3-carbonyl group with a quinazoline-pyridine-acetylated chain.

- Complexity: The quinazoline-pyridine system increases molecular weight (~718 g/mol vs.

- Target Selectivity: Quinazoline derivatives are known EGFR/HER2 inhibitors, suggesting this analog may prioritize kinase inhibition over other targets .

(b) Furan-3-carbonyl vs. Sulfonyl Groups

In , (E)-3-(4-(4-cyano-2,6-dimethylphenoxy)pyrimidin-5-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acrylamide features a methylsulfonyl group on the piperidine.

Bioactivity and Pharmacokinetic Profiles

(a) Antiviral and Antibacterial Potential

Compounds in (e.g., LQM445) with 3-chlorophenyl substituents exhibit antiviral activity. The target compound’s thiophene moiety may offer similar efficacy with reduced toxicity, as sulfur heterocycles are less prone to forming reactive metabolites than chlorinated aromatics .

Q & A

Q. What are the optimal synthetic routes for (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A typical pathway involves:

Piperidine functionalization : Reacting piperidin-4-ylmethanamine with furan-3-carbonyl chloride in dichloromethane (DCM) using triethylamine as a catalyst to form the 1-(furan-3-carbonyl)piperidin-4-yl)methyl intermediate .

Acrylamide formation : Coupling the intermediate with 3-(thiophen-3-yl)acrylic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling to ensure stereoselective (E)-configuration .

Optimization strategies :

- Solvent choice (e.g., DMF for polar intermediates, DCM for acylation reactions).

- Temperature control (0–5°C for exothermic steps to minimize side reactions).

- Purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm regiochemistry and stereochemistry (e.g., distinguishing (E)- from (Z)-isomers via coupling constants) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm) and amide (N–H, ~3300 cm) functional groups .

- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. How can computational modeling predict the compound’s reactivity or biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs) using software like AutoDock Vina .

- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software for structure refinement to resolve discrepancies (e.g., ambiguous NOE signals in NMR vs. crystallographic bond angles) .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility that may explain mismatches with static crystal structures .

- Cross-Validation : Compare calculated powder XRD patterns (Mercury software) with experimental data to confirm phase purity .

Q. What strategies enable enantioselective synthesis of chiral derivatives of this acrylamide?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during acrylamide formation to induce enantioselectivity .

- Chiral Stationary Phases : Use HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers and determine enantiomeric excess (ee) .

- Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing thiophen-3-yl with furan-2-yl) and compare bioactivity in assays (e.g., enzyme inhibition, cytotoxicity) .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

- Crystallographic Studies : Map binding modes (e.g., via protein-ligand X-ray structures) to identify critical interactions (e.g., hydrogen bonds with trifluoromethyl groups) .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Kinetic Assays : Measure enzyme inhibition (IC) using fluorogenic substrates (e.g., Caliper LabChip) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts upon compound treatment .

- CRISPR/Cas9 Knockout Models : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across different assay platforms?

- Methodological Answer :

- Assay Optimization : Standardize conditions (e.g., ATP concentration in kinase assays) to reduce variability .

- Orthogonal Assays : Confirm results using unrelated methods (e.g., SPR for binding affinity vs. functional cell-based assays) .

- Meta-Analysis : Pool data from multiple studies to identify outliers or platform-specific biases .

Q. Why might computational predictions of solubility conflict with experimental measurements?

- Methodological Answer :

- Solvent Effects : Adjust predictions for solvent polarity (e.g., LogP calculations may not account for DMSO interactions) .

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect amorphous vs. crystalline forms, which alter solubility .

- Experimental Validation : Perform shake-flask assays at physiological pH (7.4) to measure kinetic solubility .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.